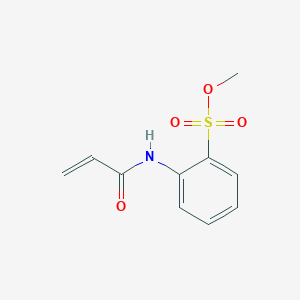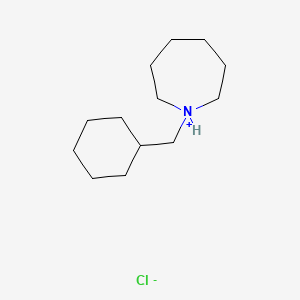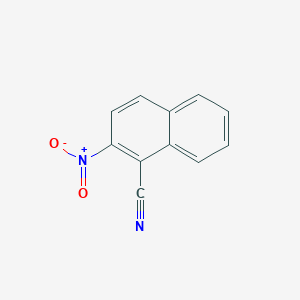
2-Nitronaphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H6N2O2 It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) and a cyano group (-CN) attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Nitronaphthalene-1-carbonitrile can be synthesized through the nitration of 1-cyanonaphthalene. The nitration process typically involves the use of a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid acid catalysts, such as sulfated zirconia (SO42−/ZrO2), has been explored to enhance the efficiency and selectivity of the nitration process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols as nucleophiles, often in the presence of a base such as potassium hydroxide (KOH).
Major Products Formed:
Reduction: 2-Aminonaphthalene-1-carbonitrile.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Nitronaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites
Mécanisme D'action
The mechanism of action of 2-nitronaphthalene-1-carbonitrile involves its interaction with various molecular targets and pathways:
Intersystem Crossing (ISC): Upon photoexcitation, the compound efficiently populates its electronically excited triplet states through ultrafast intersystem crossing.
Reduction Pathway: The reduction of the nitro group to an amino group involves the transfer of electrons and protons, typically mediated by a metal catalyst.
Comparaison Avec Des Composés Similaires
1-Nitronaphthalene: Another isomer of nitronaphthalene with the nitro group attached at the 1-position.
2-Aminonaphthalene-1-carbonitrile: The reduced form of 2-nitronaphthalene-1-carbonitrile.
1,3-Dinitronaphthalene: A compound with two nitro groups attached to the naphthalene ring.
Uniqueness: this compound is unique due to the presence of both a nitro and a cyano group on the naphthalene ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
27525-01-5 |
|---|---|
Formule moléculaire |
C11H6N2O2 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
2-nitronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6N2O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13(14)15/h1-6H |
Clé InChI |
DJGQBOSVQXYJBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





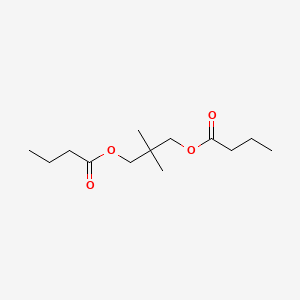

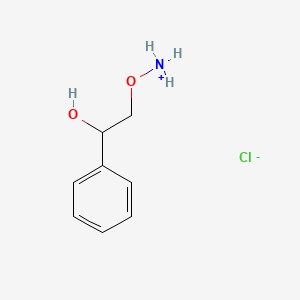


![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13755186.png)
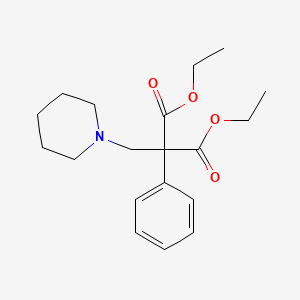
![(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13755193.png)

